![molecular formula C19H23N3O5S B6562580 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 942852-05-3](/img/structure/B6562580.png)
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
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Overview
Description
The compound contains several functional groups including a 1,3-benzodioxole group, a pyrazole group, and a sulfonyl group. The 1,3-benzodioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The pyrazole group is a class of organic compounds with the formula C3N2H4. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,3-benzodioxole group consists of a benzene ring fused to a dioxole ring . The pyrazole group is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the 1,3-benzodioxole group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the 1,3-benzodioxole group is a colorless liquid .Scientific Research Applications
Anticancer Properties
1,3-benzodioxole-tagged dacarbazine derivatives have been investigated as microtubule inhibitors with potential anticancer activity . Microtubules play crucial roles in cell division, and targeting them is an attractive strategy for cancer treatment. The study analyzed the binding potential of these derivatives with tubulin using molecular docking. Compounds 1 and 2 showed effective binding to tubulin, making them promising candidates for anticancer drugs.
Continuous Acylation Process
In a continuous process, 1,3-benzodioxole was acylated using a recyclable heterogeneous substoichiometric catalyst. The reaction achieved a 73% conversion rate and 62% selectivity for the desired acylated product. This method offers excellent stability and efficiency .
Cytotoxic Activity Evaluation
A series of benzodioxole compounds were synthesized and evaluated for cytotoxic activity against cervical, colorectal, and liver cancer cell lines. While some compounds showed weak or negligible anticancer activity, further exploration may reveal more potent derivatives .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-13-18(28(24,25)21-9-5-3-4-6-10-21)14(2)22(20-13)19(23)15-7-8-16-17(11-15)27-12-26-16/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMQLPKTWZFHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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